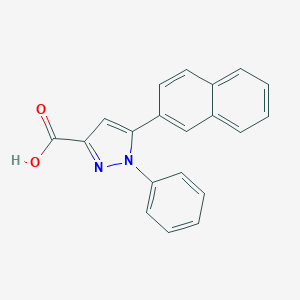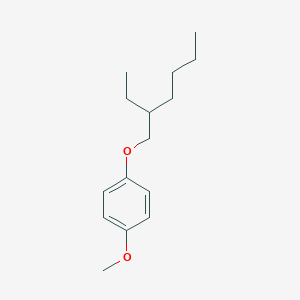
1-((2-Ethylhexyl)oxy)-4-methoxybenzene
概要
説明
“1-((2-Ethylhexyl)oxy)-4-methoxybenzene” is an organic compound consisting of a benzene ring substituted with a methoxy group (-OCH3) at the 4-position and a 2-ethylhexyl ether group at the 1-position. The presence of the ether and methoxy groups suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “1-((2-Ethylhexyl)oxy)-4-methoxybenzene” would consist of a benzene ring, which is a planar, cyclic molecule with alternating double bonds. The methoxy and 2-ethylhexyl ether groups are electron-donating, which could influence the compound’s reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating methoxy and 2-ethylhexyl ether groups. These groups could potentially increase the electron density on the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2-Ethylhexyl)oxy)-4-methoxybenzene” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the ether and methoxy groups could potentially influence its polarity, solubility, and boiling/melting points .
科学的研究の応用
Cosmetic Industry: Emollient and Skin Conditioning Agent
This compound is structurally related to ingredients that are commonly used in skin creams, such as 3-[(2-ethylhexyl)oxy]-1,2-propanediol, known as SENSIVA® SC50 . It acts as an emollient, providing a softening and soothing effect on the skin, and as a conditioning agent, improving the appearance of dry or damaged skin by reducing flaking and restoring suppleness.
Green Chemistry: Synthesis of Glycerol Ethers
The synthesis of glycerol ethers, which are important in various industrial applications, can be achieved using similar compounds. These processes are part of green chemistry initiatives aiming to reduce harmful byproducts and improve the overall sustainability of chemical manufacturing .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-ethylhexoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRTUSZHEQXAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391618 | |
| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Ethylhexyl)oxy)-4-methoxybenzene | |
CAS RN |
146370-51-6 | |
| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




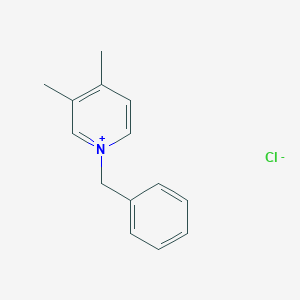
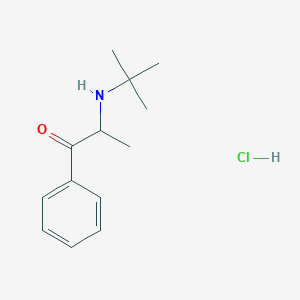
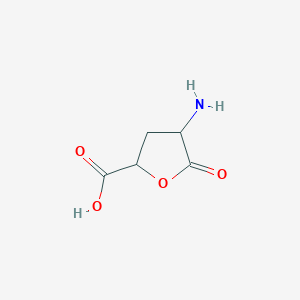
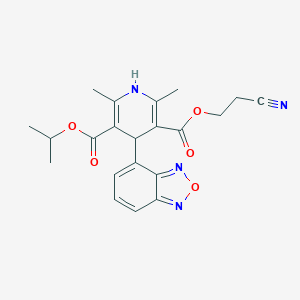
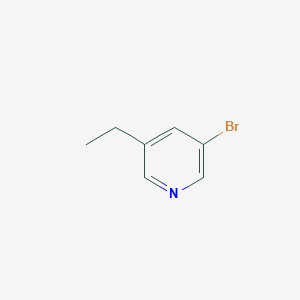

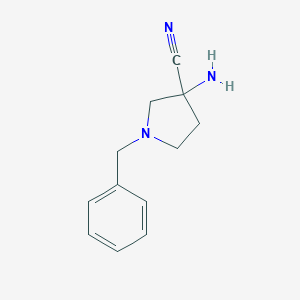

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)

